molecular formula C6H10N2O3 B14856919 2-(5-Oxopiperazin-2-YL)acetic acid

2-(5-Oxopiperazin-2-YL)acetic acid

Cat. No.: B14856919
M. Wt: 158.16 g/mol
InChI Key: UUZPMOBIEKGIKT-UHFFFAOYSA-N
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Description

2-(5-Oxopiperazin-2-YL)acetic acid is a piperazine derivative featuring an acetic acid moiety attached to the 2-position of a piperazine ring, with a ketone group at the 5-position. Piperazine-based compounds are widely studied due to their versatility in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

2-(5-oxopiperazin-2-yl)acetic acid

InChI

InChI=1S/C6H10N2O3/c9-5-3-7-4(2-8-5)1-6(10)11/h4,7H,1-3H2,(H,8,9)(H,10,11)

InChI Key

UUZPMOBIEKGIKT-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC(=O)N1)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Oxopiperazin-2-YL)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperazine with chloroacetic acid, followed by oxidation to introduce the oxo group. The reaction conditions often include the use of solvents like ethanol or water and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of 2-(5-Oxopiperazin-2-YL)acetic acid may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(5-Oxopiperazin-2-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

2-(5-Oxopiperazin-2-YL)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Oxopiperazin-2-YL)acetic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(5-Oxopiperazin-2-YL)acetic acid with structurally related piperazine-acetic acid derivatives:

Compound Name Substituents/Modifications Molecular Formula CAS Number Key Properties/Applications References
2-(5-Oxopiperazin-2-YL)acetic acid 5-oxo, acetic acid at C2 C₆H₉N₂O₃ Not available Inferred: Intermediate in drug synthesis; potential hydrogen-bonding motifs -
2-(3-Oxopiperazin-2-yl)acetic acid 3-oxo, acetic acid at C2 C₆H₉N₂O₃ 405214-33-7 ACD/IUPAC listed; used in peptide mimetics
2-[5-(Carboxymethyl)-3,6-dioxopiperazin-2-yl]acetic acid 3,6-dioxo, carboxymethyl at C5 C₈H₁₀N₂O₆ 16364-36-6 High polarity; computed properties suggest applications in chelation
2-((2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl)acetic acid 3,6-dioxo, methyl at C5 C₇H₁₀N₂O₄ 110954-19-3 Chiral centers; storage at 2–8°C; used in asymmetric synthesis
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Fmoc-protected at N4 C₂₁H₂₀N₂O₄ 180576-05-0 Solid-phase peptide synthesis (SPPS); bulky protecting group reduces solubility
{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid Chlorophenyl at N4, oxoethoxy C₁₄H₁₄ClN₂O₄ 737768-25-1 Antipsychotic drug intermediate; halogen enhances lipophilicity

Key Comparative Insights

Position and Number of Oxo Groups
  • 5-Oxopiperazin-2-yl vs. 3-Oxopiperazin-2-yl: The position of the oxo group alters electronic distribution. For example, 2-(3-oxopiperazin-2-yl)acetic acid (CAS 405214-33-7) has a ketone at C3, which may stabilize enolate formation more effectively than the 5-oxo isomer .
  • Mono-oxo vs. Dioxo: Compounds with 3,6-dioxo groups (e.g., 2-((2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl)acetic acid) exhibit increased acidity and hydrogen-bonding capacity, making them suitable for coordination chemistry .
Substituent Effects
  • Halogenated Derivatives : Chlorophenyl-substituted analogs (e.g., CAS 737768-25-1) show improved lipophilicity, aiding blood-brain barrier penetration in neuroactive drugs .
Hydrogen Bonding and Crystallography
  • Crystal Packing: Piperazine-acetic acid derivatives often form hydrogen-bonded dimers.
  • Impact of Bulky Groups : The Fmoc-protected derivative (CAS 180576-05-0) exhibits reduced crystallinity due to steric bulk, contrasting with smaller substituents that favor ordered packing .

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